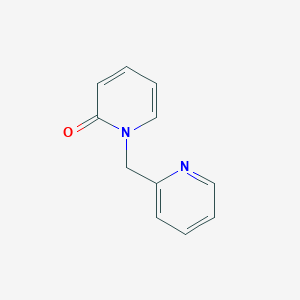
1-(Pyridin-2-ylmethyl)pyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Pyridin-2-ylmethyl)pyridin-2-one is a heterocyclic organic compound featuring a pyridine ring substituted with a pyridin-2-ylmethyl group at the 1-position and a carbonyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Pyridin-2-ylmethyl)pyridin-2-one can be synthesized through several methods, including:
Nucleophilic Substitution Reaction: Starting from 2-picolyl chloride and 2-pyridone, the nucleophilic substitution reaction can be employed to form the desired compound.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can be used to couple 2-pyridine boronic acid with 2-pyridine carboxaldehyde.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Pyridin-2-ylmethyl)pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyridine derivatives.
Substitution Reactions: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution Reactions: Typical reagents include alkyl halides for nucleophilic substitution and strong acids or bases for electrophilic substitution.
Major Products Formed:
Oxidation Products: Pyridine-N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents and conditions used.
Applications De Recherche Scientifique
1-(Pyridin-2-ylmethyl)pyridin-2-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug discovery and development, particularly in targeting specific biological pathways.
Industry: It is used in the development of new materials and catalysts due to its unique chemical properties.
Mécanisme D'action
The mechanism by which 1-(Pyridin-2-ylmethyl)pyridin-2-one exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, leading to modulation of their activity. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(Pyridin-2-ylmethyl)pyridin-2-one is structurally similar to other pyridine derivatives, such as 2-pyridone and 2-picolyl chloride. its unique substitution pattern and functional groups contribute to its distinct chemical and biological properties. Other similar compounds include:
2-Pyridone: A simpler pyridine derivative without the additional methyl group.
2-Picolyl chloride: A pyridine derivative with a chloromethyl group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C11H10N2O |
|---|---|
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
1-(pyridin-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C11H10N2O/c14-11-6-2-4-8-13(11)9-10-5-1-3-7-12-10/h1-8H,9H2 |
Clé InChI |
TXTNVGIMFZDHND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CN2C=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2H-tetrazol-5-yl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B15357758.png)

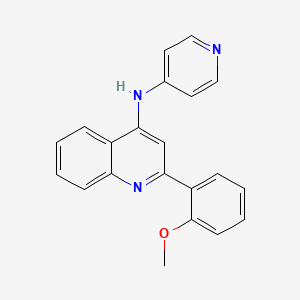
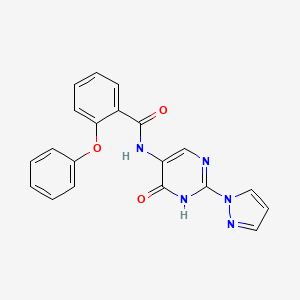

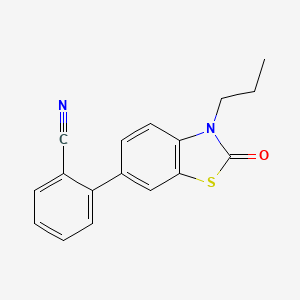
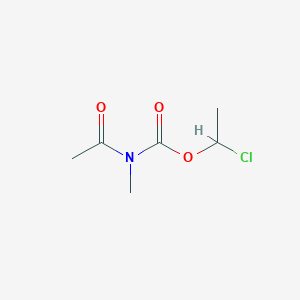
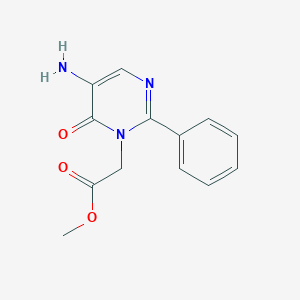

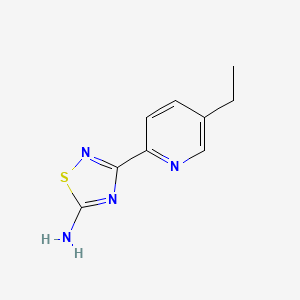
![4-[4-[(5-Bromo-2-chlorophenyl)methyl]phenoxy]oxane](/img/structure/B15357836.png)
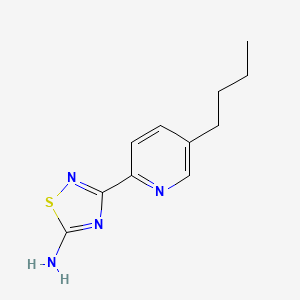
![3-Iodo-7-(2-methylpyridin-4-yl)imidazo[1,2-a]pyridine](/img/structure/B15357839.png)

